2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
Description
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is a heterocyclic compound featuring a benzodiazole core substituted at the 2-position with a 5-bromopyridin-3-yl group and an amine group at the 6-position. Its molecular formula is C₁₂H₉BrN₄, with a molecular weight of 289.13 g/mol . This compound is of interest in medicinal chemistry, particularly in kinase inhibitor research, due to the benzodiazole scaffold’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOYHRZXGMEUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243216 | |
| Record name | 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-96-2 | |
| Record name | 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzodiazole moiety exhibit promising anticancer properties. The presence of the bromopyridine group in 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine enhances its biological activity. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it demonstrates inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of benzodiazole derivatives in providing neuroprotection. The compound may act by modulating neurotransmitter systems or reducing oxidative stress, although further research is necessary to elucidate these mechanisms .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored, showing promise for improving device efficiency .
Photovoltaic Applications
In the field of photovoltaics, this compound can be utilized as a building block for organic solar cells. Its electronic properties facilitate charge transport, which is crucial for enhancing the performance of solar cell devices .
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals. The versatility of this compound enables chemists to explore various synthetic pathways to create novel derivatives with tailored properties .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant activity against Staphylococcus aureus and E. coli. |
| Study C | Organic Electronics | Improved efficiency in OLEDs when used as a hole transport layer. |
Mechanism of Action
The mechanism by which 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzodiazole Core
2-(2-Chlorophenyl)-1H-1,3-benzodiazol-6-amine dihydrochloride
- Molecular Formula : C₁₃H₁₁ClN₄·2HCl
- Molecular Weight: Not explicitly provided, but estimated to exceed 300 g/mol.
- Key Differences: Replaces the bromopyridinyl group with a 2-chlorophenyl substituent. The dihydrochloride salt form enhances solubility compared to the free base .
2-[(4-Methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine
- Molecular Formula : C₁₃H₁₉N₅
- Molecular Weight : 245.32 g/mol
- Key Differences : Incorporates a 4-methylpiperazinylmethyl group instead of bromopyridinyl. The piperazine ring introduces basicity and flexibility, which may improve blood-brain barrier penetration .
2-(Piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine
Halogen and Heterocycle Modifications
3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine
- Molecular Formula : C₈H₆BrN₃O
- Molecular Weight : 240.06 g/mol
- Key Differences: Replaces benzodiazole with an isoxazole ring. The bromine position (pyridin-2-yl vs. pyridin-3-yl) also affects spatial orientation in target binding .
Comparative Data Table
Biological Activity
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₂H₉BrN₄, with a molecular weight of 289.13 g/mol. The compound features a bromine atom on the pyridine ring, which may influence its biological activity.
Research indicates that compounds like this compound may interact with various biological targets:
- Inhibition of Bromodomain Proteins : Similar compounds have been studied for their ability to inhibit bromodomain proteins such as p300, which are involved in gene regulation and cancer progression. Inhibitors targeting these proteins can potentially suppress tumor growth by modulating gene expression associated with cell cycle and apoptosis .
- Antiviral Activity : Some studies suggest that derivatives of benzodiazoles exhibit antiviral properties by targeting viral proteins or host cell pathways critical for viral replication .
Anticancer Activity
A study focusing on benzimidazole derivatives demonstrated that modifications to the structure can enhance anticancer activity. Specifically, compounds that resemble this compound showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
Safety and Toxicology
The compound has been classified with acute toxicity warnings (GHS07 signal word) and is noted for its potential harmful effects if ingested. Safety data indicate that it should be handled with care due to its toxicological profile .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom on the pyridine ring undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This reaction is critical for modifying the pyridine scaffold.
Mechanistic Insight : The electron-withdrawing pyridine nitrogen facilitates NAS by polarizing the C–Br bond, enabling nucleophilic attack. Copper or palladium catalysts enhance reactivity in cross-coupling reactions .
Buchwald–Hartwig Amination
The bromopyridine moiety participates in palladium-catalyzed coupling with amines to form C–N bonds, expanding structural diversity.
| Reagent/Conditions | Product | Key Findings |
|---|---|---|
| Pd₂(dba)₃, Xantphos, RNH₂, 100°C | 2-(5-(R-Amino)pyridin-3-yl)-1H-1,3-benzodiazol-6-amine | Secondary/tertiary amines install diverse substituents. Yield: 50–80% . |
Case Study : Coupling with morpholine yields 2-(5-morpholinopyridin-3-yl)-1H-1,3-benzodiazol-6-amine, a precursor for kinase inhibitors .
Functionalization of the Benzodiazole Amine
The primary amine at position 6 of the benzodiazole reacts with electrophiles, enabling derivatization.
Structural Impact : Acylation reduces hydrogen-bonding capacity, altering solubility and target binding .
Suzuki–Miyaura Cross-Coupling
The bromine atom enables palladium-mediated coupling with boronic acids to form biaryl systems.
| Boronic Acid | Conditions | Product | Key Findings |
|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, 80°C | 2-(5-Phenylpyridin-3-yl)-1H-1,3-benzodiazol-6-amine | Enhances π-stacking in bioactive compounds . |
Application : Coupled derivatives show improved binding to bromodomains, relevant in oncology .
Oxidation and Reduction Reactions
The benzodiazole ring and pyridine nitrogen participate in redox transformations.
Cyclization Reactions
The amine and bromine groups facilitate intramolecular cyclization to form fused heterocycles.
| Reagent/Conditions | Product | Key Findings |
|---|---|---|
| CuI, DMF, 120°C | Pyrido[3,4-e]benzodiazole | Forms tricyclic structures with enhanced planar geometry for DNA intercalation . |
Comparative Reactivity with Structural Analogs
A comparison with 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine (PubChem CID 556243 ) highlights differences due to the benzodiazole vs. benzoxazole core:
Stability and Degradation Pathways
Preparation Methods
Synthesis of Benzimidazole Core
The benzimidazole scaffold with an amino group at the 6-position is typically synthesized by condensation of o-phenylenediamine derivatives with appropriate carboxylic acids or aldehydes under acidic or oxidative conditions. For example:
- Starting from 4-aminobenzene-1,2-diamine (or 6-amino-o-phenylenediamine), cyclization with formic acid or aldehydes yields 6-aminobenzimidazole.
- The amino group at position 6 can be introduced by using suitably substituted starting materials or by nitration followed by reduction.
Representative Synthetic Route (Literature-Inspired)
| Step | Reactants & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Aminobenzene-1,2-diamine + formic acid or aldehyde, reflux | Cyclization to 6-aminobenzimidazole | Formation of benzimidazole core with amino group |
| 2 | 6-Aminobenzimidazole + 5-bromopyridin-3-yl boronic acid, Pd catalyst, base, solvent (e.g., DMF), heat | Suzuki coupling at 2-position | Attachment of 5-bromopyridin-3-yl substituent |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product | This compound |
This approach aligns with common synthetic methodologies for similar benzimidazole derivatives.
Analytical and Purification Methods
- Thin Layer Chromatography (TLC): Used to monitor reaction progress during coupling steps.
- Recrystallization: Ethanol or other suitable solvents are used to purify the final compound.
- Spectral Characterization: NMR, IR, and mass spectrometry confirm the structure and purity.
- Melting Point Determination: Confirms compound identity and purity.
Research Findings and Notes
- The compound’s synthesis is typically part of multistep sequences, often involving protection/deprotection strategies if sensitive groups are present.
- The bromopyridine moiety provides a handle for further functionalization or biological activity modulation.
- The benzimidazole core is known for its biological relevance, and substitution patterns significantly affect activity.
- No single standardized preparation method is universally reported; variations depend on available starting materials and desired purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H9BrN4 |
| Molecular Weight | 289.13 g/mol |
| Core Scaffold | 1,3-Benzodiazole (benzimidazole) with 6-amino substituent |
| Substituent | 5-Bromopyridin-3-yl at 2-position |
| Key Reactions | Cyclization (benzimidazole formation), Suzuki coupling |
| Typical Solvents | Ethanol, DMF, other polar aprotic solvents |
| Catalysts | Palladium-based catalysts (e.g., Pd(PPh3)4) for coupling |
| Purification | Recrystallization, chromatography |
| Analytical Techniques | TLC, NMR, MS, melting point |
Q & A
Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine?
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, leveraging the reactivity of the 5-bromopyridinyl moiety. A typical approach involves reacting 5-bromo-3-pyridinylboronic acid with a functionalized benzodiazol-6-amine precursor under palladium catalysis (e.g., Pd(PPh₃)₄). Solvent systems like DMF/H₂O or THF and temperatures between 60–80°C are commonly employed. Post-synthetic purification via column chromatography or recrystallization ensures product integrity .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC : Assess purity (>95% recommended for research-grade material).
Q. What safety precautions are necessary when handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential toxicity of brominated aromatics.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Segregate halogenated waste according to institutional guidelines.
- Toxicity Screening : Preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) are advised before biological studies .
Advanced Questions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
